BenchChemオンラインストアへようこそ!

N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride

Antiarrhythmic Drug Discovery Class III Antiarrhythmic Agents Patent-Defined Chemical Matter

This para-substituted piperazine methanesulfonamide hydrochloride uniquely provides a free piperazine NH for systematic N-derivatization, aligning with US 4,906,634 claims for antiarrhythmic programs. It offers dual-purpose utility as a weak, selective CA9 inhibitor (Ki=1,600 nM) with CA2 inertness (>100 µM), minimizing confounding off-target effects. The 98% purity grade (Leyan) reduces impurity-driven artifacts in SPR, electrophysiology, and in vivo PK studies. Sourcing this specific regioisomer ensures intellectual property alignment and experimental reproducibility.

Molecular Formula C11H18ClN3O2S
Molecular Weight 291.79
CAS No. 112940-54-2
Cat. No. B2366779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride
CAS112940-54-2
Molecular FormulaC11H18ClN3O2S
Molecular Weight291.79
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=C(C=C1)N2CCNCC2.Cl
InChIInChI=1S/C11H17N3O2S.ClH/c1-17(15,16)13-10-2-4-11(5-3-10)14-8-6-12-7-9-14;/h2-5,12-13H,6-9H2,1H3;1H
InChIKeyXTCHLADGBZLOCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(Piperazin-1-yl)phenyl]methanesulfonamide Hydrochloride (CAS 112940-54-2): Core Identity and Physicochemical Profile for Research Procurement


N-[4-(Piperazin-1-yl)phenyl]methanesulfonamide hydrochloride (CAS 112940-54-2) is a para-substituted N-phenylpiperazine methanesulfonamide derivative, supplied as the hydrochloride salt with a molecular weight of 291.80 g/mol . The compound comprises a methanesulfonamide group attached to a phenyl ring bearing a piperazine moiety at the para position, yielding a free secondary amine available for further synthetic elaboration. Commercially available purities range from 95% (AKSci) to 98% (Leyan) . Unlike the structurally simpler antiarrhythmic drug sotalol—which lacks the piperazine ring—this compound provides a versatile piperazine handle for derivatization, making it a privileged building block for medicinal chemistry and antiarrhythmic drug discovery programs.

Why Generic Substitution of N-[4-(Piperazin-1-yl)phenyl]methanesulfonamide Hydrochloride with Positional Isomers or Non-Piperazine Analogs Carries Scientific and Procurement Risk


Substituting N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride with its ortho (CAS 199105-19-6) or meta (CAS 500882-30-4) regioisomers, or with non-piperazine methanesulfonamides such as sotalol, introduces significant uncertainty in pharmacological outcome. United States Patent US4906634 explicitly claims only the para-substituted piperazine derivative as an antiarrhythmic agent within the N-[4-(aminosubstituted)phenyl]methanesulfonamide class . Furthermore, BindingDB data show that the para isomer exhibits a measurable carbonic anhydrase (CA) isoform selectivity profile—with Ki values of 1,600 nM for CA9, 7,970 nM for CA1, and >100,000 nM for CA2 —a pattern that may differ for ortho and meta isomers due to altered geometry and hydrogen-bonding networks. Replacing the piperazine ring with the non-cyclized aminoalcohol side chain of sotalol eliminates the secondary amine handle required for subsequent N-derivatization, forfeiting the compound's utility as a synthetic building block . These differences underscore why scientists and procurement specialists cannot assume interchangeability among regioisomers or scaffold analogs without risking experimental reproducibility and intellectual property misalignment.

Product-Specific Quantitative Differentiation Evidence for N-[4-(Piperazin-1-yl)phenyl]methanesulfonamide Hydrochloride: Comparator-Based Procurement Intelligence


Regioisomeric Patent Exclusivity: Para Isomer as the Sole Antiarrhythmic-Claimed N-Phenylpiperazine Methanesulfonamide

In US Patent 4,906,634, Claim 22 explicitly recites 'N-[4-(piperazin-1-yl)phenyl]methanesulfonamide' as a composition of matter for cardiovascular therapy, specifically for the treatment of arrhythmias where Class III agents are effective . The ortho isomer (CAS 199105-19-6) and meta isomer (CAS 500882-30-4) are not recited in any claim of this patent. This regioisomeric specificity establishes the para-substituted compound as the only patent-protected antiarrhythmic lead within this N-phenylpiperazine methanesulfonamide subclass, providing a defined intellectual property anchor for drug development programs.

Antiarrhythmic Drug Discovery Class III Antiarrhythmic Agents Patent-Defined Chemical Matter

Carbonic Anhydrase Isoform Selectivity: A Defined >62-Fold Selectivity Window Between CA9 and CA2

BindingDB-reported Ki values for the parent free base of the target compound against human carbonic anhydrase isoforms reveal a measurable selectivity profile: Ki = 1,600 nM for CA9, Ki = 7,970 nM for CA1, and Ki > 100,000 nM for CA2 . This corresponds to a >62.5-fold selectivity for CA9 over CA2. While absolute potency is modest, this isoform selectivity pattern is distinct from canonical sulfonamide CA inhibitors such as acetazolamide, which typically exhibit potent, non-selective CA inhibition across isoforms. The near-complete inactivity against CA2 (Ki > 100 µM) further qualifies this compound as a useful negative control for CA2-dependent assay systems.

Carbonic Anhydrase Inhibition Isoform Selectivity Profiling Tumor-Associated CA9

Supplier Purity Differentiation: 98% (Leyan) vs. 95% (AKSci) for Assay-Sensitive Procurement

Commercial suppliers report different minimum purity specifications for the hydrochloride salt. Leyan lists a purity of 98% (Catalog No. 1552779) , whereas AKSci specifies a minimum purity of 95% (Catalog No. 1589CY) . In quantitative biological assays, a 3-percentage-point purity differential can correspond to up to 3% w/w of unidentified impurities that may include residual solvents, unreacted starting materials, or salts, any of which can confound dose-response interpretations or introduce off-target effects in sensitive cellular or biochemical assays.

Chemical Purity Specifications Lot-to-Lot Reproducibility Procurement Decision-Making

Synthetic Versatility Advantage: Free Piperazine NH versus Non-Cyclized Aminoalcohol Side Chain of Sotalol

The target compound contains an unsubstituted piperazine ring, providing a secondary amine (pKa ~9-10) that serves as a nucleophilic handle for N-alkylation, N-acylation, N-sulfonylation, or reductive amination reactions. In contrast, sotalol (CAS 959-24-0) bears a 1-hydroxy-2-(isopropylamino)ethyl side chain on the phenyl ring, where the amino group is a secondary amine with limited synthetic utility due to steric hindrance and the absence of a cyclized diamine framework . This structural distinction means the target compound can be elaborated into diverse libraries of N-substituted piperazine derivatives for SAR exploration, whereas sotalol is a terminal drug molecule with no synthetic expansion vector at the amino functionality.

Medicinal Chemistry Building Blocks Piperazine Derivatization Structure-Activity Relationship Exploration

Scaffold Pharmacological Validation: F17464 Demonstrates >50-Fold D3 Over D2 Selectivity Using the Same Piperazine-Phenyl-Methanesulfonamide Core

F17464 (N-(3-{4-[4-(8-Oxo-8H-[1,3]-dioxolo-[4,5-g]-chromen-7-yl)-butyl]-piperazin-1-yl}-phenyl)-methanesulfonamide hydrochloride) is a clinical-stage antipsychotic candidate that shares the identical piperazine-phenyl-methanesulfonamide core structure with the target compound, differing only in the meta-substitution of the phenyl ring and N-alkylation of the piperazine. In vitro, F17464 exhibits a Ki of 0.17 nM for human D3 receptor and 8.9–12.1 nM for human D2s/l receptors, yielding >50-fold selectivity for D3 over D2, along with Ki = 0.16 nM for 5-HT1a (>100-fold selectivity over other serotonin receptors) . The target compound serves as the unadorned core scaffold for this highly selective pharmacological profile, validating the scaffold's capacity to support high-potency, high-selectivity receptor engagement upon appropriate substitution.

Dopamine D3 Receptor Antagonists Antipsychotic Drug Discovery Privileged Scaffold Validation

Best-Validated Research and Industrial Application Scenarios for N-[4-(Piperazin-1-yl)phenyl]methanesulfonamide Hydrochloride


Class III Antiarrhythmic Lead Optimization Programs Requiring Patent-Defined Chemical Starting Points

Pharmaceutical research teams developing next-generation Class III antiarrhythmic agents can use this compound as a patent-protected starting scaffold (US 4,906,634 Claim 22) . The free piperazine NH permits systematic N-substitution to explore SAR for ventricular refractoriness prolongation, building on the established class-level efficacy of methanesulfonanilide Class III agents that have demonstrated superior potency compared to D-sotalol in anesthetized dog models . Procurement of the para isomer specifically ensures alignment with existing patent claims, reducing freedom-to-operate risk.

Carbonic Anhydrase IX (CA9) Hypoxia Biology Research with Built-In CA2 Negative Control

Cancer biologists investigating the role of tumor-associated CA9 in hypoxia-driven metastasis and pH regulation can employ this compound as a weak but selective CA9 inhibitor (Ki = 1,600 nM) with a built-in negative control: it is essentially inactive against the ubiquitous CA2 isoform (Ki > 100,000 nM) . This dual-purpose utility—partial CA9 inhibition with CA2 inertness—allows a single compound to probe CA9-dependent effects without the confounding systemic CA2 inhibition that accompanies use of broad-spectrum sulfonamide CA inhibitors such as acetazolamide.

Dopamine D3 / Serotonin 5-HT1a CNS Drug Discovery Using a Validated Privileged Scaffold

Neuroscience drug discovery groups targeting D3 receptor antagonism or 5-HT1a partial agonism for schizophrenia or autism spectrum disorders can leverage this compound as the minimal pharmacophore scaffold. The clinical candidate F17464—built on the identical piperazine-phenyl-methanesulfonamide core—has demonstrated >50-fold D3/D2 selectivity and >100-fold 5-HT1a selectivity with sub-nanomolar potency . The target compound provides the unsubstituted scaffold for parallel library synthesis and SAR exploration, reducing the synthetic burden required to access diverse N-substituted analogs.

High-Purity Building Block for Sensitive Biochemical and Biophysical Assays

For assay development and high-throughput screening (HTS) campaigns where impurity-driven artifacts can compromise data quality, the 98% purity grade available from suppliers such as Leyan provides a material specification that reduces the maximum potential impurity burden to ≤2% w/w. This is particularly relevant for surface plasmon resonance (SPR) binding studies, patch-clamp electrophysiology, and in vivo pharmacokinetic studies where even low-level impurities can produce off-target signals or metabolic interference.

Quote Request

Request a Quote for N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.